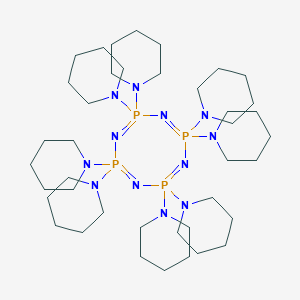
3-Fluoro-4-methylbenzoic acid
Vue d'ensemble
Description
3-Fluoro-4-methylbenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H7FO2 and its molecular weight is 154.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56683. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental and Biological Applications
Degradation of Aromatic Compounds : A study showed that a methanogenic m-cresol-degrading consortium transformed various fluorinated compounds, including 3-fluoro-4-methylbenzoic acid. This research highlights the use of fluorinated compounds in studying the biodegradation pathways of aromatic metabolites in environmental samples (Londry & Fedorak, 1993).
Metabolism and Pharmacokinetics : Another study examined the structure-metabolism relationships of various substituted benzoic acids, including fluorobenzoic acids, in rats. This research is crucial for understanding the metabolic fate of these compounds in biological systems (Ghauri et al., 1992).
Biodegradation by Microorganisms : A study on Sphingomonas sp. HB-1, a bacterium capable of degrading 3-fluorobenzoate, provided insights into the catabolic pathways of such compounds. This research is significant for environmental biotechnology and pollutant degradation (Boersma et al., 2004).
Chemical and Pharmaceutical Applications
Synthesis of Antimycobacterial Compounds : Research into hydrazones derived from 4-fluorobenzoic acid revealed their potential as antimycobacterial agents, underscoring the pharmaceutical applications of fluorobenzoic acids (Koçyiğit-Kaymakçıoğlu et al., 2009).
Development of Fluorescent Sensors : A study on the synthesis of a fluorogenic chemosensor highlighted the use of fluorobenzoic acid derivatives in developing sensitive and selective sensors for metal ions, with potential applications in bio-imaging and environmental monitoring (Ye et al., 2014).
Safety and Hazards
When handling 3-Fluoro-4-methylbenzoic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
As an intermediate in organic synthesis and pharmaceutical intermediates, 3-Fluoro-4-methylbenzoic acid has potential applications in the synthesis of various pharmaceutical compounds . Its use in the synthesis of cyclooxygenase selective and orally active anti-inflammatory agents, and benzamide derivatives as Bcr-Abl kinase inhibitors, suggests potential future directions in medicinal chemistry .
Mécanisme D'action
Target of Action
3-Fluoro-4-methylbenzoic acid is an organic compound It’s known that the compound can cause skin and eye irritation and may affect the respiratory system .
Mode of Action
The fluoride substituent in this compound enables nucleophilic aromatic substitution . This means that the fluoride atom, being a good leaving group, can be replaced by a nucleophile in a reaction. Most of the reactivity of this compound is centered on the carboxylic group .
Biochemical Pathways
It’s known that the compound can undergo various reactions, including fischer esterification . This reaction involves the transformation of a carboxylic acid to an ester, which can have significant effects on the compound’s biochemical interactions.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . This suggests that the compound can be absorbed in the digestive tract and can cross the blood-brain barrier, potentially affecting the central nervous system.
Result of Action
It’s known that the compound can cause skin and eye irritation and may affect the respiratory system .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated area to avoid inhalation . Additionally, it should be kept in a dry, cool, and well-ventilated place to maintain its stability .
Analyse Biochimique
Biochemical Properties
3-Fluoro-4-methylbenzoic acid has been used in the synthesis of cyclooxygenase selective and orally active anti-inflammatory agents . It has also been used to prepare benzamide derivatives as Bcr-Abl kinase inhibitors . The fluoride substituent enables nucleophilic aromatic substitution .
Molecular Mechanism
This suggests that this compound could interact with biomolecules through this mechanism, potentially leading to changes in gene expression or enzyme activity .
Temporal Effects in Laboratory Settings
Propriétés
IUPAC Name |
3-fluoro-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQCONCMPCVUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188529 | |
| Record name | 3-Fluoro-p-toluic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-28-7 | |
| Record name | 3-Fluoro-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-p-toluic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 350-28-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluoro-p-toluic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-p-toluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Fluoro-4-methylbenzoic acid?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound, which is C8H7FO2 []. From this formula, the molecular weight can be calculated as 154.14 g/mol.
Q2: Does this compound exhibit any interesting structural features?
A2: Yes, the abstract mentions that this compound has a "nearly planar molecular structure" with a small dihedral angle of 6.2 (1)° between the benzene ring and the carboxyl group []. This near planarity could influence the molecule's packing and intermolecular interactions.
Q3: How does this compound interact with other molecules in its solid state?
A3: The abstract highlights that this compound molecules form dimers through O—H⋯O hydrogen bonding, specifically involving the carboxyl groups. These dimers are further arranged around centers of inversion within the crystal lattice [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)










![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)
![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)

